molecular formula C8H11ClO2 B1208035 Chlorodimedone CAS No. 7298-89-7

Chlorodimedone

Cat. No.: B1208035
CAS No.: 7298-89-7
M. Wt: 174.62 g/mol
InChI Key: VOBIHUAWDXUCPH-UHFFFAOYSA-N
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Description

Chlorodimedone, also known as 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the molecular formula C8H11ClO2. It is a derivative of cyclohexanedione and is characterized by the presence of a chlorine atom and two methyl groups attached to the cyclohexane ring. This compound is known for its electrophilic nature, making it reactive with electron-rich compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodimedone can be synthesized through the chlorination of dimedone (5,5-dimethyl-1,3-cyclohexanedione). The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The process is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Chlorodimedone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Chlorodimedone exerts its effects through its electrophilic nature, allowing it to react with electron-rich compounds. In enzymatic reactions, such as those catalyzed by chloroperoxidase, this compound undergoes halogenation, forming covalent bonds with substrates. The mechanism involves the formation of an intermediate compound, which then reacts with the target molecule .

Comparison with Similar Compounds

Uniqueness: this compound’s unique electrophilic nature and reactivity with electron-rich compounds distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2-chloro-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIHUAWDXUCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223260
Record name Chlorodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-89-7
Record name Chlorodimedone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Chlorodimedone in studying haloperoxidases?

A1: this compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) serves as a model substrate for studying the activity of haloperoxidases, particularly chloroperoxidase (CPO). These enzymes catalyze the halogenation of organic compounds using halides and hydrogen peroxide. This compound's reactivity with CPO, as opposed to free chlorine, makes it a valuable tool for investigating the mechanism of direct chlorine transfer from the enzyme to the substrate .

Q2: How does the structure of this compound contribute to its use in studying halogenation reactions?

A2: this compound's structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions. Studies comparing the relative substrate specificities of this compound and other substrates in reactions with the CPO-H2O2-Cl system versus the hypochlorite-Cl system reveal that this compound exhibits a higher specificity for the CPO-H2O2-Cl system. This difference suggests that this compound predominantly undergoes halogenation through direct chlorine transfer from the enzyme rather than through a free oxidized halogen intermediate like hypochlorite .

Q3: Can you provide an example of how this compound is used to study novel enzymes?

A3: In a study focusing on the identification of novel haloperoxidases from marine environments, researchers used this compound to test the activity of newly discovered enzymes. They successfully demonstrated that E. coli cells expressing chimeric genes encoding for these novel haloperoxidases could effectively utilize potassium bromide (KBr) or potassium chloride (KCl) to halogenate this compound . This finding highlights the utility of this compound as a tool for characterizing the activity of potentially valuable biocatalysts.

Q4: Aside from haloperoxidase studies, is this compound used in other research areas?

A4: Yes, this compound is also utilized in synthetic organic chemistry. For example, it can be used as a starting material to synthesize 2-acylresorcinols, compounds with potential biological activity. This synthesis involves a two-step process: first, chlorination of a 2-acyl-1,3-cyclohexanedione derivative using either N-chlorosuccinimide (NCS) or molecular chlorine, followed by aromatization in a heated solution of hydrogen chloride in dimethylformamide. This method has been successfully employed to produce various 2-acylresorcinols, including 2-acetylresorcinol, 2-propionylresorcinol, and 2-isobutyrylresorcinol .

Q5: Are there alternative substrates to this compound for studying haloperoxidases?

A5: Yes, other substrates can be used to study haloperoxidases, and the choice often depends on the specific research question. Common alternatives include monothis compound, antipyrine, and barbituric acid. Researchers often compare the kinetic parameters and substrate specificities of different substrates to gain insights into the enzyme's mechanism and potential applications .

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